molecular formula C7H3F2NO B11772807 2,5-Difluorobenzo[d]oxazole

2,5-Difluorobenzo[d]oxazole

Cat. No.: B11772807
M. Wt: 155.10 g/mol
InChI Key: XDMSWPURHAKMDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Difluorobenzo[d]oxazole is a heterocyclic compound that belongs to the oxazole family It features a five-membered ring containing both oxygen and nitrogen atoms, with two fluorine atoms substituted at the 2 and 5 positions on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Difluorobenzo[d]oxazole typically involves the condensation of 2,5-difluoroaniline with glyoxylic acid, followed by cyclization. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride. The reaction conditions often require heating to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and solvents are selected to minimize environmental impact and improve the overall sustainability of the process .

Chemical Reactions Analysis

Types of Reactions: 2,5-Difluorobenzo[d]oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2,5-Difluorobenzo[d]oxazole depends on its specific application:

Comparison with Similar Compounds

Uniqueness: 2,5-Difluorobenzo[d]oxazole is unique due to the presence of fluorine atoms, which enhance its stability, lipophilicity, and electronic properties. These attributes make it particularly valuable in medicinal chemistry and materials science .

Properties

Molecular Formula

C7H3F2NO

Molecular Weight

155.10 g/mol

IUPAC Name

2,5-difluoro-1,3-benzoxazole

InChI

InChI=1S/C7H3F2NO/c8-4-1-2-6-5(3-4)10-7(9)11-6/h1-3H

InChI Key

XDMSWPURHAKMDP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)N=C(O2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.